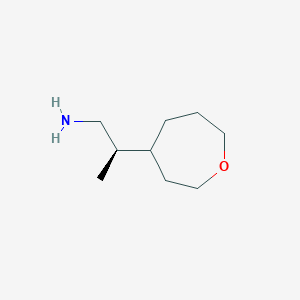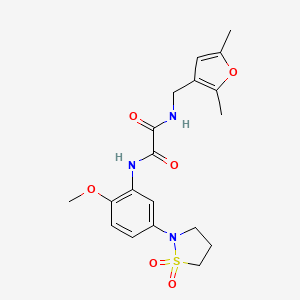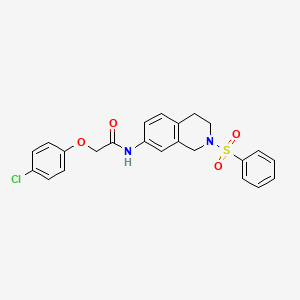
2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may be required .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s acidity or basicity (pH), reactivity, and stability might also be studied .Applications De Recherche Scientifique
Structural and Pharmaceutical Studies
- Research on structurally similar isoquinoline derivatives has shown varied applications, from the formation of crystalline salts and host-guest complexes to demonstrating fluorescent properties under certain conditions. These compounds have been studied for their structural aspects, forming gels or crystalline solids when treated with different acids, and have enhanced fluorescence emission in host-guest complexes (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity
- Novel sulfonamide derivatives, including those with structural similarities to the compound of interest, have been synthesized and screened for their cytotoxic activities against cancer cell lines. This highlights the potential application of such compounds in developing anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antiviral and Antiapoptotic Effects
- Anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against viral diseases, such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, suggesting the potential application of similar compounds in treating viral infections (Ghosh et al., 2008).
PDE4 Inhibition for Respiratory Diseases
- Phosphodiesterase 4 (PDE4) inhibitors have been explored for their therapeutic potential in treating pulmonary diseases. These inhibitors, including novel compounds, have shown efficacy in suppressing eosinophilia and neutrophil infiltration in animal models, indicating their potential use in asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).
Synthetic Methodologies
- Studies on the synthesis of tetrahydroisoquinolines through Pummerer-type cyclization highlight the significance of advanced synthetic methodologies in creating complex chemical structures, which could be applicable to the synthesis and study of the compound (Toda et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c24-19-7-10-21(11-8-19)30-16-23(27)25-20-9-6-17-12-13-26(15-18(17)14-20)31(28,29)22-4-2-1-3-5-22/h1-11,14H,12-13,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTFFJNQXUACSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

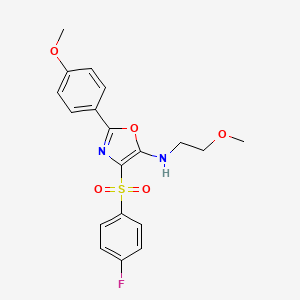
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2976460.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)
![N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2976464.png)

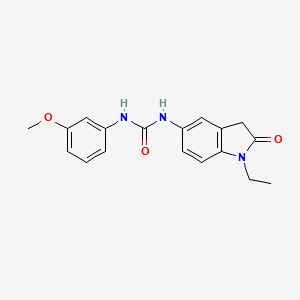

![4-[[2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2976470.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)
